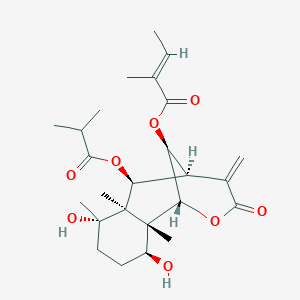
Wedelolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wedelolide A is a sesquiterpene δ-lactone isolated from the leaves of Wedelia trilobata. It is known for its unique chemical structure and potential biological activities, including antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wedelolide A involves bioassay-guided fractionation from the leaves of Wedelia trilobata. The process includes extraction with ethanol, followed by separation using chromatographic techniques . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation process typically involves the use of solvents like ethanol and chromatographic columns .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. Most of the compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Wedelolide A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lactone derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Wedelolide A has several scientific research applications:
Mechanism of Action
The mechanism of action of Wedelolide A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in insulin signaling pathways . This inhibition can lead to increased phosphorylation of downstream effectors, potentially contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Wedelolide B: Another sesquiterpene δ-lactone isolated from Wedelia trilobata.
Trilobolide-6-O-isobutyrate: A related compound with similar structural features.
Trilobolide-6-O-methacrylate: Another structurally related compound.
Uniqueness
Wedelolide A is unique due to its specific configuration and the presence of multiple stereocenters. Its distinct biological activities, particularly its antimalarial properties, set it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-9-13(4)21(28)31-17-16-14(5)22(29)33-19(17)24(7)15(26)10-11-23(6,30)25(24,8)18(16)32-20(27)12(2)3/h9,12,15-19,26,30H,5,10-11H2,1-4,6-8H3/b13-9+/t15-,16+,17-,18-,19-,23-,24-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIFLMUQEDTANM-FTJQBTTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C3(C(CCC(C3(C1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H]([C@@]3([C@@](CC[C@@H]([C@]3([C@H]1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














